GSD-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSD-1 is a novel anti-austerity agent against PANC-1 human pancreatic cancer cells, altering PANC-1 cell morphology, leading to cell death at sub micromolar concentration range.
Wissenschaftliche Forschungsanwendungen
Modified Cornstarch Therapy in GSD Types Ia and Ib
A study by Correia et al. (2008) explored the efficacy of modified starch compared to traditional cornstarch therapy in patients with Glycogen Storage Disease (GSD) types Ia and Ib. The experimental starch was found to maintain blood glucose concentrations significantly longer than traditional therapy, suggesting its potential to improve control in GSD patients.
Group Sequential Designs in Clinical Trials
Group sequential designs (GSD) in clinical trials, particularly in oncology, were examined by Zhang et al. (2012). They highlighted that GSDs tend to overestimate the true treatment effect size at early interim analyses, which can influence the perceived efficacy of a drug.
Guided Self-Determination in Diabetes Management
A study by Zoffmann and Lauritzen (2006) on guided self-determination (GSD) in diabetes management showed significant improvements in life skills, including better glycemic control. This approach, involving worksheets and nurse coaching, enhanced the patients' ability to manage diabetes effectively.
Recombinant Human Enzyme Therapy in Infantile GSD Type II
Amalfitano et al. (2001) investigated the safety and efficacy of recombinant human acid α-glucosidase (rhGAA) enzyme therapy in infantile GSD Type II. Their results showed that rhGAA therapy improved cardiac and skeletal muscle functions, suggesting its potential as a treatment for this disorder.
Granulocyte Colony-Stimulating Factor Therapy in GSD Type 1b
A study on the efficacy of recombinant human granulocyte colony-stimulating factor (rhG-CSF) therapy in patients with neutropenia and neutrophil dysfunction secondary to GSD type 1b by Calderwood et al. (2001) showed significant improvements in neutrophil function and infection-related morbidity, indicating its effectiveness in managing these complications in GSD type 1b patients.
Cornstarch Regimens in Adult GSD Type I
Wolfsdorf and Crigler (1997) compared the effects of different cornstarch regimens in adults with GSD Type I. Their findings suggest that specific dosing strategies can significantly impact metabolic control in these patients.
Metabolic Improvements in Mice from Gs Signaling in Adipocytes
A study by Wang et al. (2019) revealed that activating Gs signaling in adipocytes led to significant metabolic improvements in mice. This research suggests potential implications for developing new treatments for obesity and type 2 diabetes.
Eigenschaften
Molekularformel |
C20H26O2 |
---|---|
Molekulargewicht |
298.426 |
IUPAC-Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-17-methylene-1,6,7,8,9,10,11,12,13,14,15,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,16(2H)-dione |
InChI |
InChI=1S/C20H26O2/c1-12-18(22)11-17-15-5-4-13-10-14(21)6-8-20(13,3)16(15)7-9-19(12,17)2/h10,15-17H,1,4-9,11H2,2-3H3/t15-,16+,17+,19-,20+/m1/s1 |
InChI-Schlüssel |
VUWYWQKMARNDNQ-QQBOBMDFSA-N |
SMILES |
O=C(C=C1CC[C@@]2([H])[C@]3([H])CC4=O)CC[C@]1(C)[C@@]2([H])CC[C@]3(C)C4=C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSD-1; GSD 1; GSD1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.